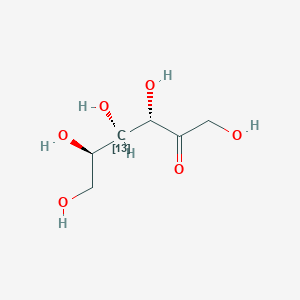
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and interactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, as well as the introduction of the ketone functional group. One common method includes the use of protecting groups such as acetals or silyl ethers to shield specific hydroxyl groups during the reaction process. The ketone group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride for the formation of tosylates, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and engage in various non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate enzymatic activity, alter metabolic pathways, and affect cellular signaling processes.
相似化合物的比较
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexane: Lacks the ketone group, leading to different chemical properties and reactivity.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-ol: Contains a secondary alcohol instead of a ketone, affecting its oxidation and reduction behavior.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-al: An aldehyde derivative with distinct reactivity compared to the ketone.
Uniqueness: The presence of the ketone group in (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one imparts unique chemical properties, such as its ability to undergo specific oxidation and reduction reactions. Its stereochemistry also plays a significant role in its interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1 |
InChI 键 |
BJHIKXHVCXFQLS-NTSFQPHGSA-N |
手性 SMILES |
C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
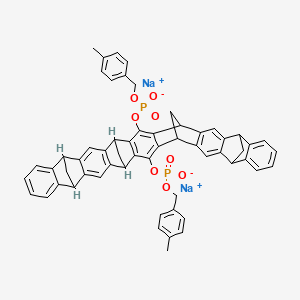
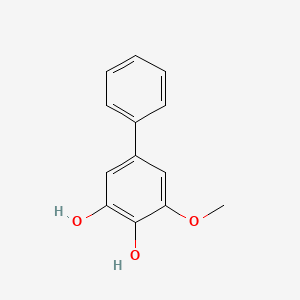
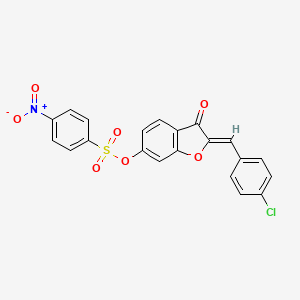
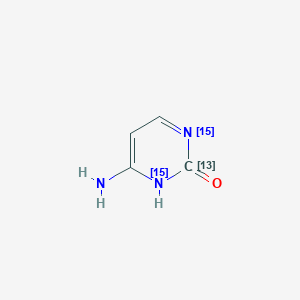
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
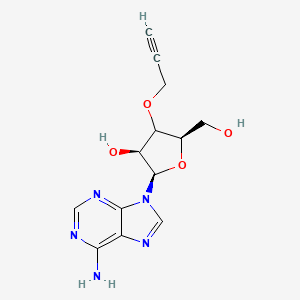
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
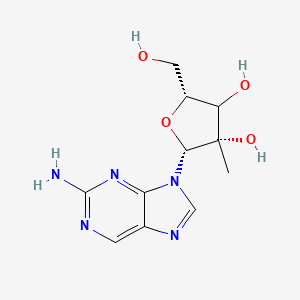
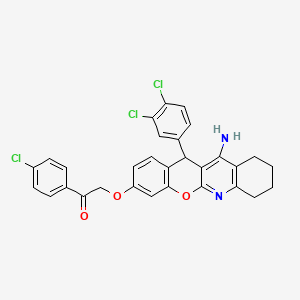
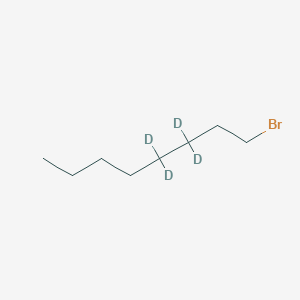
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)
